

comparative study of dppf-based ligands in nickel catalysis

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Compound of Interest

[1,1'-

Compound Name: *Bis(diphenylphosphino)ferrocene]
nickel(II) chloride*

Cat. No.: B2527284

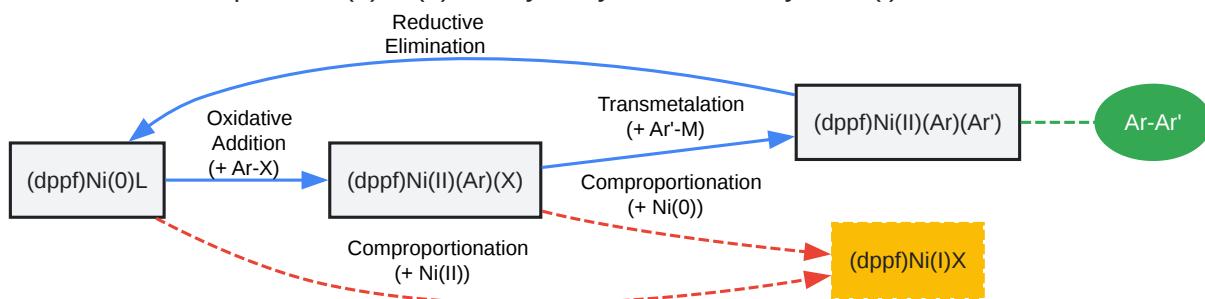
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The dppf Scaffold: More Than Just a Bite Angle

The efficacy of dppf stems from a combination of electronic and steric properties conferred by its unique ferrocene backbone. Unlike more flexible ligands like dppe, the rigid ferrocene unit enforces a specific bite angle and geometry upon the nickel center. This pre-organization influences the stability of catalytic intermediates and the kinetics of key elementary steps like oxidative addition and reductive elimination. Furthermore, the ferrocene backbone itself is redox-active, though its direct participation in the catalytic cycle is a subject of ongoing investigation.

This guide will compare the parent dppf ligand against two primary classes of its derivatives: those with electronically modified phosphorus substituents and those with sterically altered phosphorus substituents.

Simplified Ni(0)/Ni(II) Catalytic Cycle with Off-Cycle Ni(I) Formation

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